HIV-1 integrase inhibitor 3

HIV-1 drug resistance integrase strand transfer inhibitor triple mutant

Standard INST inhibitors often fail against resistant mutants or show cytotoxicity, complicating SAR benchmarking. HIV-1 integrase inhibitor 3 (compound 4c) solves this as a validated reference tool. - Enzymatic potency: IC50 = 2.7 nM (strand transfer, recombinant enzyme). - Resistance profiling: EC50 = 7 nM vs. Q148H/G140S double mutant. - Low cytotoxicity: CC50 >250 µM in HOS cells; clean antiviral controls. - Scaffold: 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide series. - For in vitro research only. Not for human use.

Molecular Formula C21H22F2N4O4
Molecular Weight 432.4 g/mol
Cat. No. B10800859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 integrase inhibitor 3
Molecular FormulaC21H22F2N4O4
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CNC(=O)C2=C(C3=C(N=CC(=C3)CCCCCO)N(C2=O)O)N
InChIInChI=1S/C21H22F2N4O4/c22-14-6-5-13(16(23)9-14)11-26-20(29)17-18(24)15-8-12(4-2-1-3-7-28)10-25-19(15)27(31)21(17)30/h5-6,8-10,28,31H,1-4,7,11,24H2,(H,26,29)
InChIKeyKDSNFIUIIYYHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Integrase Inhibitor 3: Key Specifications & Profile


HIV-1 integrase inhibitor 3 (cataloged as compound 4c, CAS 1638504-56-9, C21H22F2N4O4) is a research-use small molecule that targets the strand transfer (ST) step of HIV-1 integrase (IN), an enzyme critical for viral DNA integration into the host genome [1]. It is structurally defined as a 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative and is commonly procured as a purified solid (typically ≥95% purity) for in vitro antiviral investigation [2]. As an integrase strand transfer inhibitor (INSTI), it serves as a benchmark tool in studies of HIV-1 resistance mechanisms and novel antiretroviral development [1].

Workflow

HIV-1 integrase strand transfer inhibition studies

Selection

Naphthyridine-scaffold INSTI with reported nanomolar enzymatic inhibition

Context

Resistance profiling and scaffold-differentiation studies (RUO)

HIV-1 Integrase Inhibitor 3: Why Quantitative Comparison Matters


While several HIV-1 integrase strand transfer inhibitors (INSTIs) share a common binding mode and nanomolar potency against wild-type (WT) virus, they diverge markedly in their susceptibility to clinically relevant resistance mutations. First-generation INSTIs like raltegravir (RAL) and elvitegravir (EVG) are largely ineffective against common single and double mutants, while even the more robust second-generation inhibitor dolutegravir (DTG) shows reduced efficacy against certain triple mutants that emerge under treatment pressure [1]. Therefore, substituting one INSTI research compound for another without quantitative resistance profiling data can confound experimental interpretation and lead to invalid conclusions about drug efficacy. This guide provides the specific quantitative evidence that differentiates HIV-1 integrase inhibitor 3 (compound 4c) from its closest analogs.

Attribute
HIV-1 Integrase Inhibitor 3
Approved INSTIs (e.g., DTG, RAL)
Resistance ProfileG140S/Q148H mutant
EC50 data available for double mutant
Dolutegravir shows retained potency (lower EC50) against this mutant
Scaffold Chemistry
1-Hydroxy-2-oxo-naphthyridine core
Carbamoyl pyridone (DTG) or diketo acid (RAL) cores
Cytotoxicity ContextHOS cells
Reported wider selectivity window in HOS cell line
Dolutegravir shows lower CC50 in several proliferating lines

HIV-1 Integrase Inhibitor 3: Quantitative Differentiators


Enzymatic Potency vs Wild-Type HIV-1 Integrase

HIV-1 integrase inhibitor 3 (compound 4c) demonstrates substantially greater antiviral activity than the clinically approved comparator dolutegravir (DTG) against the E138K/G140A/Q148K INSTI-resistant triple mutant. In single-round infection assays, 4c retained an EC50 of 18.3 nM (±6.3 nM), whereas DTG exhibited a significantly reduced susceptibility with an EC50 of 212.1 nM (±46.0 nM). This represents an approximately 11.6-fold superior potency for 4c in this resistance context [1].

WT Strand Transfer
Cross-study comparable
IC50 2.7 nM (target)
vs Raltegravir 7.4 nM
Supports enzymatic inhibition benchmarking
Cell-free strand-transfer assay; reported geometric mean
HIV-1 drug resistance integrase strand transfer inhibitor triple mutant

Antiviral Activity Against G140S/Q148H Mutant

In a direct comparative analysis against the L74M/G140C/Q148R triple mutant, HIV-1 integrase inhibitor 3 (4c) exhibited an EC50 of 3.3 nM (±0.8 nM), whereas dolutegravir (DTG) demonstrated an EC50 of 10.2 nM (±1.3 nM). This equates to a 3.1-fold higher potency for 4c under identical single-round infection assay conditions [1].

G140S/Q148H Mutant
Cross-study comparable
EC50 7 nM
vs Dolutegravir 3.6–5.8 nM
Resistance profiling context; 1.2–1.9× lower potency vs DTG
Cell‑based antiviral assay; double mutant HIV-1
HIV-1 drug resistance integrase strand transfer inhibitor triple mutant

Cytotoxicity and Selectivity in HOS Cells

Against the G140S/Q148H/G163K INSTI-resistant triple mutant, HIV-1 integrase inhibitor 3 (4c) maintained an antiviral EC50 of 9.8 nM (±2.3 nM). In contrast, the comparator dolutegravir (DTG) showed a greater loss of potency with an EC50 of 24.3 nM (±1.1 nM), representing a 2.5-fold difference in susceptibility [1].

HOS Cytotoxicity
Data to verify
CC50 >250 μM (48 h)
Reported cytotoxicity endpoint in HOS cells; cross-line comparison requires review
ATPLite assay; no direct comparator in same cell line
HIV-1 drug resistance integrase strand transfer inhibitor triple mutant

Scaffold Differentiation and Resistance Profile

HIV-1 integrase inhibitor 3 (4c) potently inhibited a broad panel of INSTI-resistant single mutants, including M50I, L74M, T97A, S119R, E138K, G140S, Q146P, Q148H, Q148R, and S153Y, with antiviral potencies all <5.0 nM. In contrast, the structurally related analogs HIV-1 integrase inhibitor 4 (compound 4f) and compound 6b exhibited a measurable loss of potency against certain mutants in the same panel, with EC50 values of 8.2 nM (±2.5 nM) and 6.6 nM (±0.3 nM), respectively [1]. This positions 4c as a more broadly effective INSTI scaffold in this series.

Scaffold Chemistry
Class-level inference
Naphthyridine‑3‑carboxamide core distinct from carbamoyl pyridone (DTG)
Supports scaffold‑specific resistance profiling studies
Series optimization; best-in-series analog 6p reported
HIV-1 drug resistance integrase strand transfer inhibitor single mutant

Potent Inhibition of Q148H/G140S Double Mutant

HIV-1 integrase inhibitor 3 (4c) displays robust antiviral inhibitory potency against the clinically significant Q148H/G140S double mutant, with an EC50 of 7 nM. This value demonstrates that the compound retains single-digit nanomolar activity against a key resistance variant that often reduces the efficacy of first-generation INSTIs [1].

HIV-1 drug resistance integrase strand transfer inhibitor double mutant

Biochemical Potency in Strand Transfer Inhibition Assay vs. FDA-Approved INSTIs

In a biochemical strand transfer (ST) inhibition assay using recombinant HIV-1 integrase, HIV-1 integrase inhibitor 3 (4c) demonstrated an IC50 of 2.7 nM. For comparison, the FDA-approved INSTI dolutegravir exhibits an IC50 of 2.7 nM in similar ST assays , while bictegravir and cabotegravir have reported IC50 values of 7.5 nM [2] and 3.0 nM [3], respectively. This indicates that compound 4c has comparable or superior biochemical potency to leading clinical INSTIs at the enzymatic level.

HIV-1 integrase strand transfer assay biochemical potency

HIV-1 Integrase Inhibitor 3: Research Applications


In Vitro Benchmarking of Novel INSTIs

Given its demonstrated superior potency against challenging triple mutants (e.g., E138K/G140A/Q148K, EC50 = 18.3 nM) compared to dolutegravir (EC50 = 212.1 nM), HIV-1 integrase inhibitor 3 is ideally suited for in vitro studies of advanced resistance pathways [1]. Researchers investigating the evolution of INSTI resistance or screening for next-generation inhibitors that overcome complex mutational barriers should prioritize this compound as a reference standard.

Resistance Profiling with G140S/Q148H Mutant

The comparative data against analogs 4f and 6b (which show reduced potency against single mutants) establish HIV-1 integrase inhibitor 3 as a benchmark naphthyridine scaffold with a favorable broad-spectrum profile [1]. This makes it a valuable starting point for medicinal chemistry campaigns aimed at understanding the structural determinants of broad INSTI efficacy.

Cytotoxicity Controls in HOS Antiviral Assays

With an IC50 of 2.7 nM in biochemical strand transfer assays, equipotent to dolutegravir at the enzymatic level, HIV-1 integrase inhibitor 3 can serve as a direct comparator for mechanistic investigations of INSTI binding kinetics, metal chelation dynamics, and inhibitor off-rate determinations [1]. Its defined resistance profile allows for controlled studies of how specific mutations alter drug-target engagement.

Application
Selection Property
Validation Focus
In vitro INSTI benchmarking
Reported wild-type strand-transfer IC50 context
Inhibition curve consistency vs reference compound
G140S/Q148H resistance profiling
Mutant antiviral EC50 context
Fold-change vs wild-type and comparator INSTIs
HOS cell antiviral cytotoxicity control
Host-cell cytotoxicity endpoint context
CC50 window evaluation in extended assays
Naphthyridine scaffold SAR
Scaffold-specific activity profile
Resistance profile comparison within series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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